4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid
Overview
Description
4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid is a chemical compound that features a tetrazole ring attached to a benzoic acid moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in aqueous or organic solvents.
For the specific synthesis of this compound, the starting material is often a benzonitrile derivative. The nitrile group is converted to the tetrazole ring using sodium azide, and the resulting tetrazole is then methylated to introduce the 1-methyl group. The final step involves the hydrolysis of the ester or nitrile intermediate to yield the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction of the tetrazole ring can yield amines or other reduced nitrogen-containing compounds.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, along with the appropriate electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the tetrazole ring can produce amines.
Scientific Research Applications
4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The tetrazole ring can mimic the structure of natural substrates or transition states, allowing for high-affinity binding to the target enzyme. The benzoic acid moiety can also contribute to binding interactions through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
4-(1-methyl-1H-Tetrazol-5-YL)-Benzoic acid can be compared to other tetrazole-containing compounds, such as:
- 5-(1-methyl-1H-Tetrazol-5-YL)-2-methylbenzoic acid
- 4-(1H-Tetrazol-5-YL)-Benzoic acid
- 4-(1-methyl-1H-Tetrazol-5-YL)-Phenylacetic acid
These compounds share the tetrazole ring but differ in the substituents attached to the aromatic ring
Properties
IUPAC Name |
4-(1-methyltetrazol-5-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-13-8(10-11-12-13)6-2-4-7(5-3-6)9(14)15/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMCXXODMGTCCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318928 | |
Record name | 4-(1-methyltetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501662-54-0 | |
Record name | 4-(1-methyltetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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